molecular formula C12H14ClN3OS B14398822 5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine CAS No. 87527-48-8

5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14398822
CAS No.: 87527-48-8
M. Wt: 283.78 g/mol
InChI Key: LBYRSOYHGULRCV-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenoxy group, which is known for its various applications in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)butanoic acid
  • 2-(4-Chlorophenoxy)acetic acid
  • 4-(4-Chlorophenoxy)butylamine

Uniqueness

5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring and a chlorophenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

87527-48-8

Molecular Formula

C12H14ClN3OS

Molecular Weight

283.78 g/mol

IUPAC Name

5-[4-(4-chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H14ClN3OS/c13-9-4-6-10(7-5-9)17-8-2-1-3-11-15-16-12(14)18-11/h4-7H,1-3,8H2,(H2,14,16)

InChI Key

LBYRSOYHGULRCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCC2=NN=C(S2)N)Cl

Origin of Product

United States

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